ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate
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Overview
Description
Ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate typically involves the condensation reaction between ethyl acetoacetate and 2-methoxyphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may influence its biological activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-[(phenyl)hydrazinylidene]-3-oxobutanoate
- Ethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxobutanoate
- Ethyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxobutanoate
Uniqueness
Ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-19-13(17)12(9(2)16)15-14-10-7-5-6-8-11(10)18-3/h5-8,14H,4H2,1-3H3/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPQZHRQSGCZSG-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1OC)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1OC)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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